molecular formula C24H21FN2O4S B2770527 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 477709-12-9

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2770527
CAS No.: 477709-12-9
M. Wt: 452.5
InChI Key: JHUQYFDTVJOVGM-UHFFFAOYSA-N
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Description

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a complex organic compound that holds significance in various scientific research fields. Known for its unique structure and diverse functional groups, it is involved in numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 2-fluoro[1,1'-biphenyl]-4-ol with ethyl bromoacetate, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The final step includes the cyclization of the intermediate to form the pyrazole ring.

Reaction Conditions:
  • Step 1: : Refluxing in dry ethanol with sodium ethoxide.

  • Step 2: : Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

  • Step 3: : Cyclization using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production might involve optimized conditions with the use of continuous flow reactors to enhance yield and purity. Solvents like DMSO and bases such as triethylamine are commonly used for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the pyrazole ring, leading to different oxidized derivatives.

  • Reduction: : The biphenyl moiety can be reduced under catalytic hydrogenation.

  • Substitution: : Halogenation and nitration can occur at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: : Using reagents like bromine or nitric acid under controlled temperatures.

Major Products

  • Oxidized derivatives of the pyrazole ring.

  • Reduced forms of the biphenyl structure.

  • Various substituted aromatics depending on the reaction conditions.

Scientific Research Applications

The compound finds extensive applications across multiple fields:

  • Chemistry: : As an intermediate for synthesizing more complex molecules.

  • Biology: : Potential role in enzyme inhibition studies.

  • Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of novel materials with specific properties.

Mechanism of Action

The biological activity of 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting normal biological functions or altering cellular pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

  • **3-{1-[(2-chloro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

  • **3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-hydroxyphenyl)sulfonyl]-1H-pyrazole

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole stands out due to its unique sulfonyl and fluorobiphenyl groups that contribute to its distinct reactivity and application potential.

Properties

IUPAC Name

3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-methoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUQYFDTVJOVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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